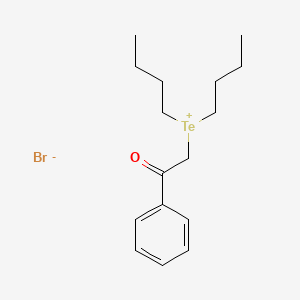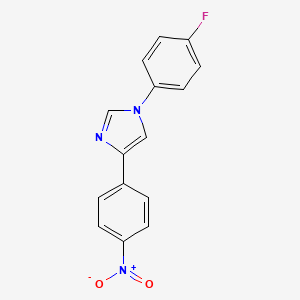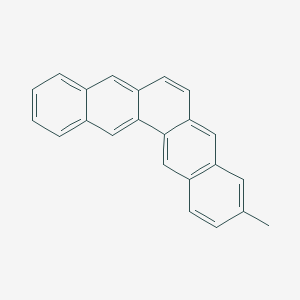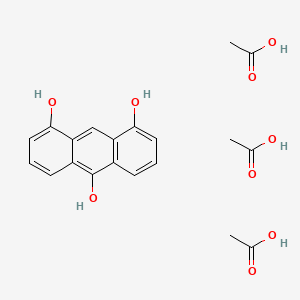![molecular formula C16H21NO4 B14309530 Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate CAS No. 111479-52-8](/img/structure/B14309530.png)
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a benzylideneamino group attached to a hexanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate typically involves the condensation of benzaldehyde with dimethyl 2-amino-2-methylhexanedioate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and scalability. The use of automated reactors and in-line purification systems ensures consistent product quality and reduces the need for extensive post-reaction processing.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-[(E)-phenylmethyleneamino]-2-methylhexanedioate
- Dimethyl 2-[(E)-benzylideneamino]-2-ethylhexanedioate
Uniqueness
Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of ester and imine functionalities makes it versatile for various synthetic and research applications.
Propriétés
Numéro CAS |
111479-52-8 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
dimethyl 2-(benzylideneamino)-2-methylhexanedioate |
InChI |
InChI=1S/C16H21NO4/c1-16(15(19)21-3,11-7-10-14(18)20-2)17-12-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Clé InChI |
YHNLAJMEMBHAIS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)OC)(C(=O)OC)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)


![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)



![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
